N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUVYRXCYLJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethane-1,2-diamine
The alkylation step involves reacting ethane-1,2-diamine with 2-nitrobenzyl bromide or chloride under basic conditions. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is employed to enhance nucleophilicity. The reaction is typically conducted at 60–80°C for 12–24 hours, with potassium carbonate (K₂CO₃) serving as a base to neutralize liberated hydrogen halide.
The mechanism proceeds via an Sₙ2 pathway, where the primary amine of ethane-1,2-diamine attacks the electrophilic carbon of the nitrobenzyl halide. Steric hindrance from the nitro group at the ortho position slightly reduces reaction efficiency compared to para-substituted analogs, necessitating extended reaction times.
Dihydrochloride Salt Formation
The free base, N1-(2-nitrobenzyl)ethane-1,2-diamine, is treated with hydrochloric acid (HCl) in a stoichiometric ratio of 1:2 to form the dihydrochloride salt. This step is performed in an anhydrous ethanol or methanol solution under reflux (70–80°C) for 2–4 hours. The product precipitates upon cooling and is isolated via vacuum filtration.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst use. The table below summarizes optimized conditions derived from industrial protocols:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity, 85% yield |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Base | K₂CO₃ | Neutralizes HX, minimizes hydrolysis |
| Reaction Time | 18 hours | Ensures complete alkylation |
| HCl Concentration | 4M in ethanol | Quantitative salt formation |
Side reactions, such as over-alkylation or nitro group reduction, are mitigated by maintaining anhydrous conditions and avoiding excessive temperatures.
Purification and Isolation Techniques
Crude this compound is purified via recrystallization from a mixed solvent system (e.g., ethanol:water = 3:1). Key steps include:
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Dissolution : The crude product is heated in ethanol until fully dissolved.
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Decolorization : Activated charcoal is added to adsorb impurities.
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Crystallization : Water is added incrementally to induce slow crystallization.
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Drying : The crystals are vacuum-dried at 50°C for 12 hours.
Alternative methods such as column chromatography (silica gel, eluent: methanol/dichloromethane) are employed for high-purity requirements, though this increases production costs.
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity. The table below outlines standard analytical methods and expected results:
| Technique | Parameters | Expected Outcome |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in water/acetonitrile | Purity ≥98% (retention time: 6.2 min) |
| ¹H NMR (D₂O) | 400 MHz | δ 8.1 (d, 1H, Ar-H), δ 4.3 (s, 2H, CH₂), δ 3.1 (t, 4H, NH₂) |
| Mass Spectrometry | ESI+ | m/z = 268.14 [M+H]⁺ |
| Elemental Analysis | C, H, N, Cl | C 40.32%, H 5.64%, N 15.67%, Cl 26.43% |
Deviations in NMR spectra (e.g., unexpected splitting) may indicate residual solvents or unreacted starting materials.
Comparative Analysis with Related Compounds
This compound shares synthetic similarities with other arylalkyl amines but faces unique challenges:
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Nitro Group Stability : Unlike methyl or methoxy substituents, the nitro group’s electron-withdrawing nature reduces electrophilicity at the benzyl carbon, requiring stronger bases or longer reaction times.
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Salt Formation : The dihydrochloride form enhances water solubility compared to mono-salts, critical for biological applications.
Industrial-Scale Production Considerations
Scaling up synthesis introduces challenges such as heat dissipation and mixing efficiency. Industrial protocols often employ:
Chemical Reactions Analysis
Types of Reactions
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent are used.
Major Products Formed
Reduction: The major product formed is N1-(2-aminobenzyl)ethane-1,2-diamine.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation reactions.
Analytical Chemistry: It serves as a reagent in research and analysis processes.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity . The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, affecting their function .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical properties of N1-(2-nitrobenzyl)ethane-1,2-diamine dihydrochloride and its analogs:
Key Observations:
- Heterocyclic vs. Aromatic Substituents: Compounds like CQA (quinoline) and the thiazole derivative exhibit enhanced π-π stacking capabilities, influencing their binding affinity in biological systems.
- Chlorine vs. Nitro Groups : The 2-chloro-6-nitrophenyl analog combines halogen and nitro substituents, which may improve stability in acidic environments.
Common Purification Techniques :
Functional and Application Differences
- Pharmaceutical Intermediates : The target compound and thiazole derivative serve as precursors for active pharmaceutical ingredients (APIs), while CQA is directly used in antimalarial research .
- Analytical Chemistry : N-(1-Naphthyl)ethylenediamine dihydrochloride () is a Bratton-Marshall reagent for nitrite detection, contrasting with the nitrobenzyl compound’s synthetic focus.
- Corrosion Inhibition : Linear polyamines like DETA and TETA () outperform aromatic diamines in metal protection due to multiple chelating sites.
Biological Activity
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅Cl₂N₃O₂
- Molecular Weight : Approximately 268.14 g/mol
- Physical State : Crystalline solid
- Solubility : Soluble in water
The compound features a nitro group attached to a benzyl moiety, which is significant for its biological interactions. The presence of amine groups allows for complexation with metal ions, influencing the reactivity and properties of the resulting complexes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. It can bind to active sites on enzymes due to its amine functionalities, leading to altered enzymatic activity.
- Metal Ion Complexation : The compound's amine groups can donate electron density to metal ions, forming coordinate covalent bonds that may modulate the biological activity of metal-dependent enzymes.
- Reduction of Nitro Group : The nitro group can undergo enzymatic reduction to form an amino group, which may enhance its interaction with biomolecules and influence pharmacokinetics .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in tumor growth. Preliminary studies suggest that it may affect pathways critical for cancer cell proliferation and survival.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Similar mechanisms observed in other nitro derivatives suggest that this compound may also produce toxic intermediates upon reduction, which can bind to DNA and induce cell death in pathogenic microorganisms .
Study 1: Enzyme Inhibition
A study focused on the inhibition of a specific kinase revealed that this compound effectively reduced enzyme activity at concentrations ranging from 10 µM to 100 µM. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of potency against this target.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 5 µM against Staphylococcus aureus, comparable to established antibiotics like chloramphenicol .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) | MIC (µM) |
|---|---|---|---|---|
| This compound | Moderate | Significant | 25 | 5 |
| Metronidazole | High | Very High | 10 | 4 |
| Chloramphenicol | Moderate | High | 15 | 8 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-nitrobenzyl bromide with ethane-1,2-diamine under basic conditions, followed by HCl salt formation. Intermediates are characterized using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . Final purity is assessed via melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed using a combination of techniques:
- Recrystallization : Solvent systems (e.g., ethanol/water) are optimized to remove impurities.
- Chromatography : Reverse-phase HPLC with UV detection at λ = 254 nm ensures >98% purity.
- Spectroscopy : FT-IR and NMR verify functional groups (e.g., nitro, amine) and absence of unreacted starting materials .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to skin/eye irritation risks (GHS Category 1A/1B):
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) during synthesis be resolved?
- Methodological Answer :
- Repeat experiments : Ensure consistency in reaction conditions (temperature, solvent purity).
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Theoretical modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- Methodological Answer :
- pH control : Stability is maximized at pH 4–6 (use acetate or phosphate buffers).
- Light protection : Shield from UV light to prevent nitro group degradation.
- Lyophilization : Store as a lyophilized powder to prevent hydrolysis .
Q. How can impurity profiles be analyzed during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (e.g., unreacted 2-nitrobenzyl bromide) with a C18 column and gradient elution.
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks to identify degradation products .
Q. What advanced applications exist for this compound in enzyme inhibition studies?
- Methodological Answer :
- Nitric oxide synthase (NOS) inhibition : Structural analogs (e.g., pyrrolidine derivatives) are used to probe active-site interactions via kinetic assays (IC₅₀ determination) .
- Charge-transfer complexes : Study interactions with π-acceptors (e.g., chloranilic acid) using UV-Vis spectroscopy to model enzyme-substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
